molecular formula C21H20N4 B2849182 4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)pyridin-2-amine CAS No. 457650-64-5

4-methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)pyridin-2-amine

Cat. No.: B2849182
CAS No.: 457650-64-5
M. Wt: 328.419
InChI Key: OJJVDGXAVUMNAV-UHFFFAOYSA-N
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Description

4-Methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)pyridin-2-amine is a heterocyclic compound featuring a central methine group bridging a 2-methylindole and pyridine moiety, with an additional pyridin-2-amine substituent. Its structure combines aromatic and nitrogen-rich motifs, making it a candidate for biological applications such as enzyme inhibition or receptor modulation.

Properties

IUPAC Name

4-methyl-N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-14-10-12-23-19(13-14)25-21(18-9-5-6-11-22-18)20-15(2)24-17-8-4-3-7-16(17)20/h3-13,21,24H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJVDGXAVUMNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(C2=CC=CC=N2)C3=C(NC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound’s closest analogs differ in substituents on the aryl group attached to the indole-pyridine core. These modifications influence physicochemical properties and biological activity:

Table 1: Structural and Functional Comparison of Analogs
Compound Name (IUPAC) Substituent on Aryl Group Molecular Formula Molecular Weight (g/mol) Reported Activity/Use Reference
N-[(4-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 4-Cl C21H19ClN4 362.86 CRT Inhibitor VI, β-catenin/Tcf inhibitor
N-[(4-Fluorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 4-F C21H19FN4 346.40 Not specified (structural analog)
N-[(2-Chlorophenyl)(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine 2-Cl C21H19ClN4 362.86 Screening compound (ChemDiv catalog)
Target Compound : 4-Methyl-N-((2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl)pyridin-2-amine 4-CH3 (pyridine substituent) C21H21N5 343.43 Hypothesized kinase/CDK inhibition (based on pyridine/indole motifs)

Impact of Substituents

  • Halogen Effects : Chlorine (Cl) and fluorine (F) substituents alter lipophilicity (Cl > F) and electronic properties. The 4-Cl analog () shows explicit β-catenin/Tcf inhibition, suggesting halogen position (para vs. ortho) may optimize target binding .
  • Methyl Group : The 4-methyl group on the pyridine ring in the target compound may enhance metabolic stability compared to halogenated analogs, though this requires experimental validation.

Research Findings and Data

Physicochemical Properties

  • Lipophilicity (LogP) : Predicted values (via computational tools) suggest Cl-substituted analogs (LogP ~3.5) are more lipophilic than the F-substituted analog (LogP ~2.9), impacting membrane permeability.
  • Solubility : Fluorine’s electronegativity may improve aqueous solubility compared to chlorine derivatives.

Pharmacological Data (Limited)

  • 4-Cl Analog: Demonstrated IC50 values in the nanomolar range for β-catenin/Tcf inhibition in preclinical models .
  • Target Compound: No direct data available, but pyridine-indole hybrids are explored in kinase (e.g., CDK) and epigenetic targets .

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